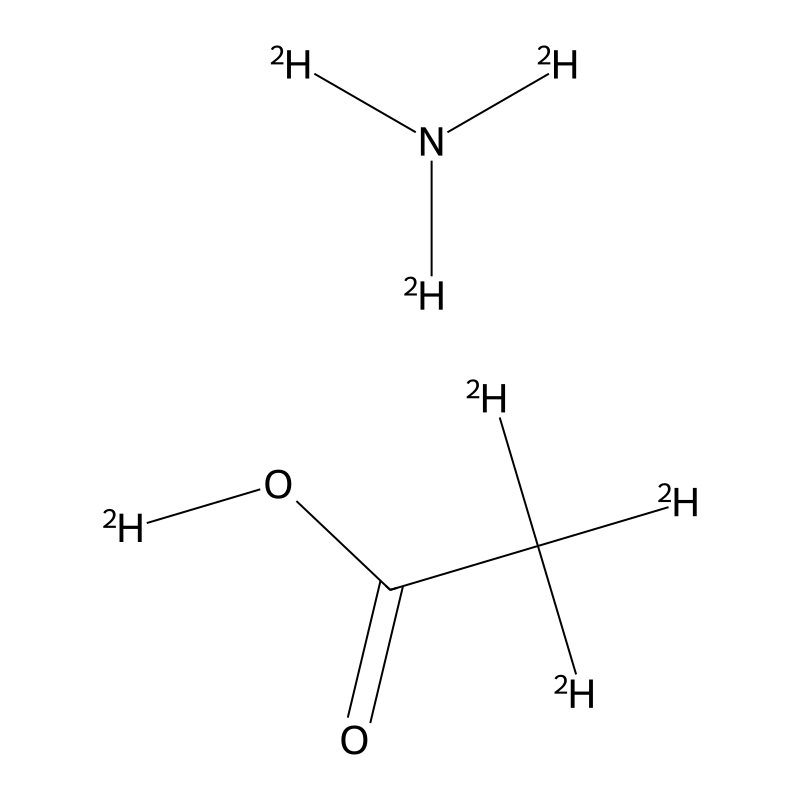Ammonium acetate-d7

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
SMILES
NMR Spectroscopy Applications
Ammonium acetate-d7 finds its niche as a solvent for NMR due to its unique properties:
- Deuteration: The key feature of ammonium acetate-d7 is the presence of deuterium (D) atoms replacing hydrogen (H) atoms in its molecule. Deuterium has a spin of 1, unlike the spin of ½ for protons (H nuclei). This eliminates interference from the abundant protons in the solvent itself, leading to a cleaner NMR spectrum with sharper peaks [].
- Solubility: Ammonium acetate-d7 offers good solubility for a wide range of polar molecules, making it a versatile solvent for various NMR analyses [, ].
- Non-volatile: Ammonium acetate-d7 has a relatively high boiling point, minimizing evaporation during NMR experiments, which is crucial for maintaining a stable sample environment [].
These properties make ammonium acetate-d7 a valuable choice for researchers performing various NMR experiments, including:
- Structure elucidation: Studying the arrangement of atoms within a molecule by analyzing the chemical shifts of different nuclei in the NMR spectrum [].
- Conformational analysis: Determining the preferred 3D shapes a molecule adopts by analyzing the coupling patterns between nuclei [].
- Drug discovery: Investigating the interaction between drug candidates and biomolecules using techniques like protein-observed NMR [].
Ammonium acetate-d7 is a deuterated isotopic variant of ammonium acetate, characterized by the replacement of hydrogen atoms with deuterium. Its chemical formula is , and it has a molecular weight of 84.13 g/mol. This compound is primarily utilized in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties that enhance signal clarity and resolution in spectroscopic analyses .
- Decomposition Reactions: Upon heating, it decomposes to form acetamide and water. This reaction is significant in understanding the thermal stability of the compound.
- Substitution Reactions: It can undergo nucleophilic substitution where the acetate group is replaced by other nucleophiles, making it useful in synthetic organic chemistry.
Common Reagents and Conditions- Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles.
- Decomposition: Controlled heating is necessary to prevent the loss of deuterium content during decomposition.
In biological research, ammonium acetate-d7 is employed for isotope labeling studies. Its deuterated nature allows researchers to trace metabolic pathways and understand biochemical processes more effectively. This is particularly useful in studying enzyme mechanisms and metabolic fluxes within biological systems . Additionally, it has been noted that ammonium acetate can enhance the attractiveness of proteinaceous baits used in pest control applications .
Ammonium acetate-d7 can be synthesized through several methods:
- Direct Reaction: The most common method involves reacting deuterated acetic acid (CD3COOH) with deuterated ammonia (ND3). This reaction typically occurs under controlled conditions to ensure high isotopic purity.
- Industrial Production: In industrial settings, the production process includes:
The applications of ammonium acetate-d7 span various fields:
- Nuclear Magnetic Resonance Spectroscopy: It serves as a solvent and reference standard due to its distinct NMR signals provided by deuterium.
- Biological Research: Utilized in tracing metabolic pathways and studying biochemical processes.
- Pharmaceutical Development: Employed in creating deuterated drugs that may exhibit improved pharmacokinetic properties.
- Industrial
Ammonium acetate-d7 can be compared with several similar compounds based on their isotopic compositions:
| Compound Name | Isotopes Present | Unique Features |
|---|---|---|
| Ammonium-15N acetate | Nitrogen-15 | Useful for studies involving nitrogen metabolism |
| Ammonium-d4 acetate | Four deuterium atoms | Provides different NMR characteristics |
| Ammonium-15N acetate-13C2 | Nitrogen-15 & Carbon-13 | Allows for multi-isotope studies |
Uniqueness
Ammonium acetate-d7 stands out due to its high deuterium content, which is particularly valuable in NMR spectroscopy and isotope labeling studies. Its high isotopic purity ensures accurate results across various scientific applications, making it an essential tool for researchers .








